Cas no 393509-05-2 ([(3R)-5-Bromo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid)
[(3R)-5-Bromo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-2-(5-broMo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid
- BDBM50205274
- [(3R)-4-(4-Chlorobenzyl)-5-bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole-3alpha-yl]acetic acid
- [(3R)-5-bromo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid
- Aryl Halide Chemistry Informer Library Compound X7
- 393509-05-2
- SCHEMBL4100109
- CHEMBL426387
- [(3R)-5-Bromo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid
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- Inchi: 1S/C20H16BrClFNO2/c21-17-9-14(23)8-16-15-6-3-12(7-18(25)26)19(15)24(20(16)17)10-11-1-4-13(22)5-2-11/h1-2,4-5,8-9,12H,3,6-7,10H2,(H,25,26)/t12-/m1/s1
- InChI Key: XSQAICBCYIFUQS-GFCCVEGCSA-N
- SMILES: BrC1=CC(=CC2=C1N(CC1C=CC(=CC=1)Cl)C1=C2CC[C@@H]1CC(=O)O)F
Computed Properties
- Exact Mass: 435.00370g/mol
- Monoisotopic Mass: 435.00370g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 42.2
Experimental Properties
- Melting Point: 106-112 °C
[(3R)-5-Bromo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
[(3R)-5-Bromo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 901733-100MG |
(R)-2-(5-Bromo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid |
393509-05-2 | 100MG |
¥1137.91 | 2022-02-24 |
[(3R)-5-Bromo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on [(3R)-5-Bromo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid
Comprehensive Analysis of [(3R)-5-Bromo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid (CAS No. 393509-05-2)
The compound [(3R)-5-Bromo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid (CAS No. 393509-05-2) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique cyclopenta[b]indole core, combined with halogenated substituents, makes it a promising candidate for drug discovery, particularly in targeting specific enzymatic pathways. Researchers are increasingly exploring its potential in modulating inflammatory responses and metabolic disorders, aligning with the growing demand for novel therapeutic agents.
One of the key features of this compound is its stereospecific (3R) configuration, which plays a critical role in its biological activity. The presence of bromo and fluoro substituents enhances its binding affinity to target proteins, while the 4-chlorobenzyl group contributes to its lipophilicity, improving membrane permeability. These attributes make it a valuable scaffold for designing small-molecule inhibitors, a hot topic in precision medicine and oncology research.
In recent years, the scientific community has focused on the structure-activity relationship (SAR) of derivatives related to CAS No. 393509-05-2. Studies suggest that modifications to the acetic acid moiety can significantly alter pharmacokinetic properties, such as bioavailability and half-life. This aligns with current trends in AI-driven drug design, where computational models predict optimal chemical modifications to enhance efficacy and reduce side effects.
Another area of interest is the compound's potential application in neurodegenerative disease research. The tetrahydrocyclopenta[b]indole framework is structurally similar to several neuroprotective agents, sparking investigations into its ability to cross the blood-brain barrier. With the rise of personalized medicine, understanding how such compounds interact with genetic biomarkers is a priority for researchers.
From a synthetic chemistry perspective, the preparation of [(3R)-5-Bromo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid involves multi-step reactions, including palladium-catalyzed cross-coupling and asymmetric hydrogenation. These methods are frequently searched in academic databases, reflecting the demand for scalable and sustainable synthesis protocols. Green chemistry principles are increasingly applied to optimize yields and reduce waste, a trend driven by environmental concerns.
In summary, CAS No. 393509-05-2 represents a versatile chemical entity with broad applications in drug development. Its combination of halogenation, chirality, and carboxylic acid functionality offers a rich platform for innovation. As the pharmaceutical industry shifts toward targeted therapies and biomarker-driven approaches, this compound is poised to remain a focal point of interdisciplinary research.
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